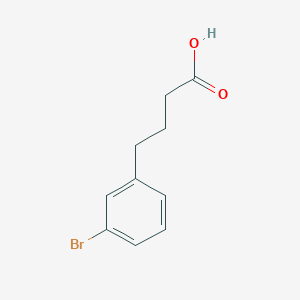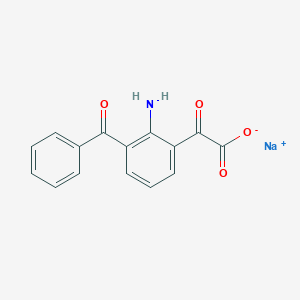
4-(3-Bromophenyl)butanoic acid
Overview
Description
4-(3-Bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H11BrO2. It is characterized by a butanoic acid chain attached to a brominated phenyl ring. This compound is a solid at room temperature and is typically pale beige in color. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Reagents: 3-bromophenylboronic acid, butanoic acid derivative, palladium catalyst.
Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dioxane, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Procedure: The 3-bromophenylboronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 4-(3-bromophenyl)butanoic acid.
-
Grignard Reaction:
Reagents: 3-bromobenzyl bromide, magnesium, butanoic acid chloride.
Conditions: The reaction is carried out in anhydrous ether or tetrahydrofuran at low temperatures (0-5°C).
Procedure: The 3-bromobenzyl bromide is reacted with magnesium to form the Grignard reagent, which is then reacted with butanoic acid chloride to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium at room temperature or slightly elevated temperatures.
Products: Oxidation of the butanoic acid chain can lead to the formation of carboxylic acids or ketones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Carried out in anhydrous solvents at low temperatures.
Products: Reduction of the carboxylic acid group can yield primary alcohols.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents at room temperature or slightly elevated temperatures.
Products: Substitution reactions can lead to the formation of amides, esters, or thioesters.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active compounds for pharmaceutical research.
Medicine:
- Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
- Studied for its effects on various biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)butanoic acid depends on its specific application and the molecular targets involved. In general, the compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate specific enzymes, modulate receptor activity, or interfere with protein-protein interactions.
Comparison with Similar Compounds
4-(4-Bromophenyl)butanoic acid: Similar structure but with the bromine atom in the para position.
3-(4-Bromophenyl)propionic acid: Shorter carbon chain with the bromine atom in the para position.
4-Bromobutyric acid: Lacks the phenyl ring, simpler structure.
Comparison:
- The presence of the butanoic acid chain provides additional functional groups for chemical modifications and reactions, making it a versatile intermediate in organic synthesis.
4-(3-Bromophenyl)butanoic acid: is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(3-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLVHKDBWJPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592857 | |
| Record name | 4-(3-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899350-32-4 | |
| Record name | 4-(3-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

